

Application Notes and Protocols for the Synthesis of Linalyl Benzoate

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Compound of Interest

Compound Name: *Linalyl benzoate*

Cat. No.: B092885

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **linalyl benzoate**, an ester widely utilized in the fragrance, cosmetic, and pharmaceutical industries for its pleasant floral and fruity aroma.^[1] The synthesis is achieved through the esterification of linalool with benzoyl chloride, a common and effective method for creating benzoate esters. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, work-up, and purification of the final product. Additionally, comprehensive data on the physicochemical and spectroscopic properties of **linalyl benzoate** are presented to aid in characterization.

Introduction

Linalyl benzoate is a valuable aromatic compound characterized by a soft, sweet, floral-woody scent with fruity undertones. Its desirable fragrance profile makes it a key ingredient in a variety of consumer products, including perfumes, lotions, soaps, and other personal care items.^[1] Beyond its use in fragrances, **linalyl benzoate** is also explored for its potential applications in pharmaceuticals due to the biological activities associated with both the linalool and benzoate moieties. The synthesis described herein involves the reaction of linalool, a naturally occurring tertiary alcohol, with benzoyl chloride in the presence of a base catalyst, typically pyridine. This reaction, an example of a Schotten-Baumann type reaction, proceeds through the nucleophilic attack of the alcohol on the acyl chloride.^{[2][3][4][5][6]}

Physicochemical Properties of Linalyl Benzoate

A summary of the key physicochemical properties of **linalyl benzoate** is provided in Table 1 for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₂ O ₂	[6]
Molecular Weight	258.36 g/mol	[6]
Appearance	Colorless to pale yellow liquid	-
Odor	Floral, tuberose, sweet, slightly fruity	
Boiling Point	213 °C (lit.)	[3]
Density	0.980 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.508 (lit.)	[3]
CAS Number	126-64-7	[4]

Experimental Protocol: Synthesis of Linalyl Benzoate

This protocol details the laboratory-scale synthesis of **linalyl benzoate** from linalool and benzoyl chloride.

Materials and Reagents

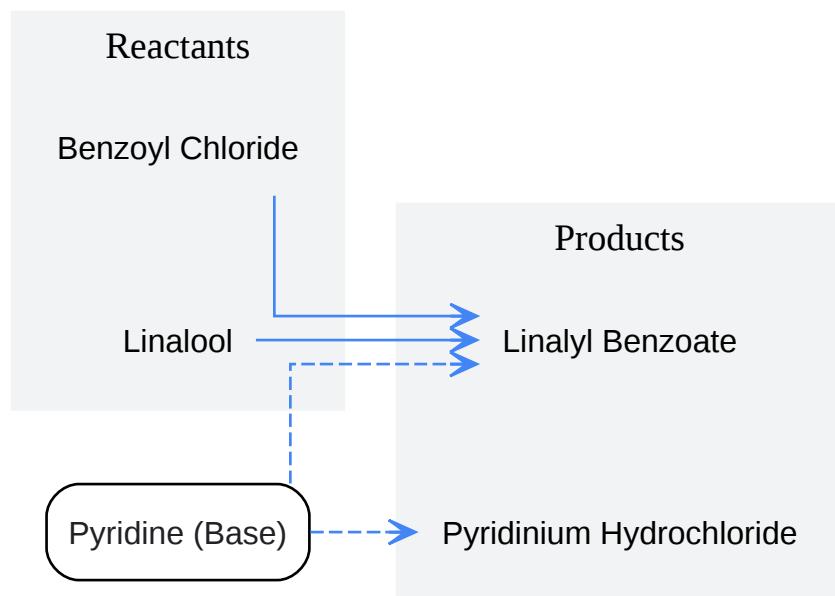
- Linalool (C₁₀H₁₈O)
- Benzoyl chloride (C₇H₅ClO)
- Pyridine (C₅H₅N), anhydrous
- Dichloromethane (CH₂Cl₂), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution

- Brine (saturated NaCl aqueous solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane (for column chromatography)
- Ethyl acetate (for column chromatography)

Equipment

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Beakers, flasks, and other standard laboratory glassware
- Thin-layer chromatography (TLC) plates and chamber

Reaction Scheme



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Caption: Reaction scheme for the synthesis of **linalyl benzoate**.

Experimental Procedure

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve linalool (1.0 eq) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 eq) to the solution.
- Addition of Benzoyl Chloride: Cool the flask in an ice bath to 0 °C. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize excess benzoyl chloride and pyridinium hydrochloride.

- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **linalyl benzoate**.

Purification

The crude product is purified by flash column chromatography on silica gel.

- Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
- Procedure: Dissolve the crude product in a minimal amount of hexane and load it onto the silica gel column. Elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure **linalyl benzoate**. Combine the pure fractions and remove the solvent under reduced pressure to yield pure **linalyl benzoate**.

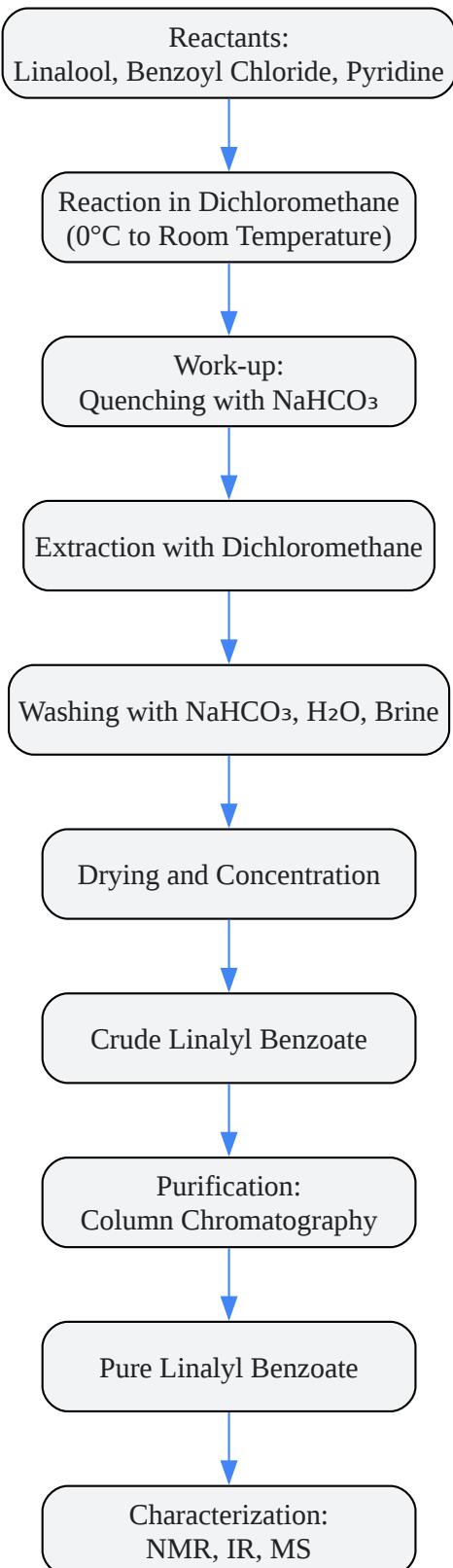
Characterization Data

The structure and purity of the synthesized **linalyl benzoate** can be confirmed by spectroscopic methods.

Spectroscopic Data	Expected Values
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.0-7.4 (m, 5H, Ar-H), 6.0-5.0 (m, 3H, vinyl-H), 2.2-1.5 (m, 4H, allylic-H), 1.7 (s, 3H, C(CH ₃)=CH), 1.6 (s, 3H, C(CH ₃)=CH), 1.4 (s, 3H, O-C-CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~165 (C=O), ~145-128 (Ar-C), ~140-110 (vinyl C=C), ~85 (O-C), ~40-20 (aliphatic C), ~25-17 (CH ₃)
IR (neat, cm ⁻¹)	~3070 (C-H, vinyl), ~2970 (C-H, aliphatic), ~1720 (C=O, ester), ~1600 (C=C, aromatic), ~1270, 1110 (C-O, ester)
Mass Spectrometry (EI)	m/z (%): 258 (M ⁺), characteristic fragmentation pattern

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of **linalyl benzoate**.



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Caption: Workflow for the synthesis of **linalyl benzoate**.

Conclusion

The protocol described provides a reliable method for the synthesis of **linalyl benzoate** from readily available starting materials. The use of pyridine as a base effectively catalyzes the esterification of the tertiary alcohol linalool with benzoyl chloride. The purification via column chromatography yields a product of high purity, suitable for applications in research and development within the fragrance, cosmetic, and pharmaceutical sectors. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound.

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